molecular formula C13H19N3O4S B13319505 2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide

2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B13319505
M. Wt: 313.37 g/mol
InChI Key: DOJVHBVUQRGAGC-UHFFFAOYSA-N
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Description

2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide is an organic compound that features a nitro group, a piperidine ring, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide typically involves the following steps:

    Nitration of Benzene Sulfonamide: The initial step involves the nitration of benzene sulfonamide to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Alkylation: The next step involves the alkylation of the nitrated benzene sulfonamide with 2-(piperidin-3-yl)ethyl bromide. This reaction is typically carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in 2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Reduction: 2-Amino-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections or cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, especially those containing sulfonamide and piperidine moieties.

    Biological Studies: The compound can be used in studies investigating the biological activity of nitro and sulfonamide groups in various biological systems.

Mechanism of Action

The mechanism of action of 2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide is primarily determined by its functional groups:

    Nitro Group: The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to cytotoxic effects.

    Sulfonamide Group: Sulfonamides are known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-N-[2-(piperidin-4-yl)ethyl]benzene-1-sulfonamide: Similar structure but with the piperidine ring attached at a different position.

    2-Nitro-N-[2-(morpholin-3-yl)ethyl]benzene-1-sulfonamide: Contains a morpholine ring instead of a piperidine ring.

    2-Nitro-N-[2-(pyrrolidin-3-yl)ethyl]benzene-1-sulfonamide: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

The unique combination of a nitro group, a piperidine ring, and a sulfonamide group in 2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C13H19N3O4S

Molecular Weight

313.37 g/mol

IUPAC Name

2-nitro-N-(2-piperidin-3-ylethyl)benzenesulfonamide

InChI

InChI=1S/C13H19N3O4S/c17-16(18)12-5-1-2-6-13(12)21(19,20)15-9-7-11-4-3-8-14-10-11/h1-2,5-6,11,14-15H,3-4,7-10H2

InChI Key

DOJVHBVUQRGAGC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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